molecular formula C23H24N4O2 B2975116 1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896838-84-9

1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2975116
CAS RN: 896838-84-9
M. Wt: 388.471
InChI Key: QNAWJFYWVXVJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research into similar pyridopyrimidine derivatives has shown promising antimicrobial properties. The synthesis and study of various derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, reveal that these compounds exhibit significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs in some cases (Kolisnyk et al., 2015).

Analgesic Properties

Modifications in pyridopyrimidine derivatives have been explored for enhancing analgesic properties. Methylation at specific positions, aiming to optimize biological properties, indicates that structural modifications can significantly influence the analgesic effectiveness of these compounds. Some derivatives surpassed standard analgesics in experimental models, suggesting their potential as new analgesic agents (Ukrainets et al., 2015).

Antihypertensive and Anti-ulcer Activities

Dihydropyrimidine derivatives have been investigated for their antihypertensive and anti-ulcer activities, demonstrating the versatility of pyrimidine compounds in addressing a range of physiological conditions. Synthesis efforts have led to compounds showing significant activity, underscoring the therapeutic potential of these chemical frameworks (Rana et al., 2004; Rana et al., 2011).

Cytotoxic Activity

Research into structurally related compounds has also revealed cytotoxic activities against cancer cell lines, highlighting the potential of pyridopyrimidine derivatives in oncology. Synthesized compounds bearing cationic side chains have shown to delay growth and even curative activity in certain cancer models, providing a foundation for further exploration into anticancer therapies (Bu et al., 2001).

properties

IUPAC Name

6-benzyl-N-butyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-3-4-12-24-22(28)19-14-18-21(27(19)15-17-10-6-5-7-11-17)25-20-16(2)9-8-13-26(20)23(18)29/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAWJFYWVXVJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.